3-Hydroxy-4-methylbenzonitrile
Overview
Description
3-Hydroxy-4-methylbenzonitrile is a chemical compound with the molecular formula C8H7NO . It has an average mass of 133.147 Da and a mono-isotopic mass of 133.052765 Da .
Synthesis Analysis
The synthesis of 3-Hydroxy-4-methylbenzonitrile is carried out in two series of reactions . The first step involves the reduction of vanillin to vanillyl alcohol using sodium borohydride (NaBH4). This is followed by halogenation and nitrilization of the product with phosphorus tribromide (PBr3) and potassium cyanide (KCN), respectively .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methylbenzonitrile consists of 8 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.2±0.1 g/cm3, a boiling point of 276.9±28.0 °C at 760 mmHg, and a flash point of 121.2±24.0 °C .Physical And Chemical Properties Analysis
3-Hydroxy-4-methylbenzonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 276.9±28.0 °C at 760 mmHg, and a flash point of 121.2±24.0 °C . It has a molar refractivity of 37.5±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 113.4±5.0 cm3 .Scientific Research Applications
Summary of the Application
4-Hydroxy-3-Methoxybenzonitrile is synthesized from Vanillin as a precursor of the synthesis of 3’-methoxydaidzein . This compound is of interest due to its estrogen-like properties, which have been used in the treatment of degenerative diseases such as arteriosclerosis, hot flash symptoms, osteoporosis, and even for breast and prostate cancer .
Methods of Application or Experimental Procedures
The synthesis was carried out through two steps of reaction :
Results or Outcomes
The yields of the synthesis were 83% of white crystal of vanillyl alcohol and 36% of yellow crystal of 4-hydroxy-3-methoxybenzonitrile .
Safety And Hazards
The safety data sheet for 3-Hydroxy-4-methylbenzonitrile recommends washing face, hands, and any exposed skin thoroughly after handling . It also advises wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray . If inhaled, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
3-hydroxy-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNPMDKLHYMKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590771 | |
Record name | 3-Hydroxy-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methylbenzonitrile | |
CAS RN |
3816-66-8 | |
Record name | 3-Hydroxy-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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